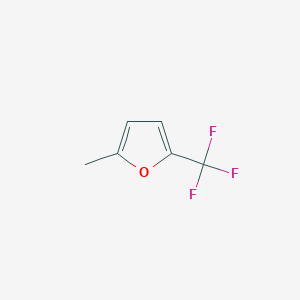

2-Methyl-5-(trifluoromethyl)furan

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyl-5-(trifluoromethyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3O/c1-4-2-3-5(10-4)6(7,8)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYXDJGFXCAAAHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70449523 | |

| Record name | 2-methyl-5-(trifluoromethyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17515-75-2 | |

| Record name | 2-methyl-5-(trifluoromethyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-Methyl-5-(trifluoromethyl)furan: Strategies and Methodologies for Drug Discovery and Development

Abstract

The strategic incorporation of a trifluoromethyl group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering profound enhancements to a molecule's metabolic stability, lipophilicity, and binding affinity. Among these scaffolds, the furan ring system, often derivable from renewable biomass, presents a versatile platform for the synthesis of novel chemical entities. This in-depth technical guide provides a comprehensive overview of the synthetic pathways to 2-Methyl-5-(trifluoromethyl)furan, a key building block in drug discovery. This document explores various synthetic strategies, from classical approaches to modern catalytic methods, with a focus on the underlying mechanistic principles and practical considerations for researchers in the pharmaceutical and agrochemical industries. Detailed experimental protocols, comparative data, and process flow diagrams are presented to equip scientists with the knowledge to efficiently synthesize and utilize this valuable compound.

Introduction: The Significance of Trifluoromethylated Furans in Chemical Biology

The furan nucleus is a prevalent motif in a wide array of biologically active natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to act as a bioisosteric replacement for other aromatic systems have made it an attractive starting point for chemical library synthesis. Concurrently, the trifluoromethyl (-CF3) group has gained prominence as a "super substituent" in drug design.[1] The strong electron-withdrawing nature of the -CF3 group and the high stability of the carbon-fluorine bond can dramatically improve a compound's pharmacokinetic profile by enhancing metabolic stability and modulating acidity or basicity.[1]

The convergence of these two privileged moieties in this compound creates a building block of significant interest. The presence of the trifluoromethyl group at the 5-position can enhance the stability of the furan ring, which can otherwise be susceptible to degradation under acidic conditions.[2] This guide will dissect the primary synthetic routes to this valuable compound, providing both theoretical understanding and practical, actionable protocols.

Synthetic Strategies for the Furan Core

The construction of the this compound can be approached through two primary strategies: the direct trifluoromethylation of a pre-formed methylfuran ring or the synthesis of the furan ring with the trifluoromethyl group already incorporated into one of the precursors.

Direct Trifluoromethylation of 2-Methylfuran

The direct introduction of a trifluoromethyl group onto a pre-existing furan ring is an atom-economical approach.[1] However, this strategy can be challenging due to the potential for low regioselectivity and harsh reaction conditions that may not be compatible with other functional groups.[3]

Conceptual Workflow for Direct Trifluoromethylation:

Figure 1: Conceptual workflow for direct trifluoromethylation.

Modern methods often employ radical or transition-metal-catalyzed pathways to achieve this transformation with greater control.[1]

Ring-Forming Strategies: Building the Trifluoromethylated Furan

A more versatile and often higher-yielding approach involves the construction of the furan ring from acyclic precursors already bearing the trifluoromethyl group. This allows for greater control over the final substitution pattern.

Key Synthetic Methodologies and Protocols

This section details proven methodologies for the synthesis of this compound, complete with step-by-step protocols and mechanistic insights.

Cascade Reaction of Enones with Trifluoroacetic Anhydride (TFAA)

A particularly efficient and scalable method for the synthesis of trifluoromethylated furans involves a cascade reaction utilizing trifluoroacetic anhydride (TFAA) as the trifluoromethyl source.[4] This approach is operationally simple and demonstrates broad substrate scope.[4]

Reaction Principle: The reaction proceeds through a sequence of steps initiated by the acylation of an enone, leading to a highly reactive intermediate that undergoes cyclization and subsequent aromatization to the furan product.

Detailed Experimental Protocol:

-

Step 1: Reactant Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting β-keto ester or a similar enone precursor in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile).

-

Step 2: Addition of Reagents: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic anhydride (TFAA) dropwise to the stirred solution. Following the addition of TFAA, introduce a non-nucleophilic base (e.g., pyridine or triethylamine) to the reaction mixture.

-

Step 3: Reaction Execution: Allow the reaction to warm to room temperature and stir for the specified time (typically monitored by TLC or LC-MS for completion). The reaction is often rapid, sometimes completing in a matter of minutes to a few hours.[4]

-

Step 4: Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Data Summary for Cascade Reaction:

| Starting Material | Trifluoromethyl Source | Base | Solvent | Yield (%) | Reference |

| β-keto ester | Trifluoroacetic anhydride | Pyridine | Dichloromethane | Good to Excellent | [4] |

| Enone | Trifluoroacetic anhydride | Triethylamine | Acetonitrile | Very Good | [4] |

Base-Mediated Cyclization of β-Ketonitriles

Another robust method involves the base-mediated cyclization of β-ketonitriles with 3-bromo-1,1,1-trifluoroacetone.[3][5] This strategy is tunable and demonstrates excellent functional group tolerance.[3][5]

Mechanistic Rationale: The reaction is initiated by the deprotonation of the β-ketonitrile by a base, forming an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-bromo-1,1,1-trifluoroacetone. The resulting intermediate undergoes an intramolecular cyclization and subsequent dehydration to yield the trifluoromethylated furan.

Visualizing the Cyclization Pathway:

Figure 2: Reaction pathway for base-mediated cyclization.

Detailed Experimental Protocol:

-

Step 1: Initial Setup: To a solution of the appropriate β-ketonitrile in a polar aprotic solvent such as DMF or DMSO, add a suitable base (e.g., potassium carbonate or sodium hydride).

-

Step 2: Reagent Addition: Add 3-bromo-1,1,1-trifluoroacetone to the reaction mixture at room temperature.

-

Step 3: Reaction Monitoring: Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

-

Step 4: Isolation and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with an appropriate organic solvent. The combined organic layers are then washed, dried, and concentrated. The final product is purified by column chromatography.

Conclusion and Future Outlook

The synthesis of this compound is achievable through several efficient and scalable methods. The choice of synthetic route will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the tolerance of other functional groups in the molecule. The cascade reaction with TFAA offers a rapid and high-yielding approach, while the base-mediated cyclization of β-ketonitriles provides a versatile and tunable strategy. As the demand for novel fluorinated heterocycles in drug discovery continues to grow, the development of even more efficient, sustainable, and cost-effective methods for the synthesis of key building blocks like this compound will remain a critical area of research. The methodologies outlined in this guide provide a solid foundation for researchers to build upon in their quest for the next generation of therapeutics and agrochemicals.

References

- Wang, J., Chen, S., Wu, W., & Wen, S. (2019). Base-Mediated Tunable Synthesis of 2-Trifluoromethylated Furans and Dihydrofuranols: Extraordinary Stable in Sulfuric Acid. The Journal of Organic Chemistry. [Link][3][5]

- Li, J., Liu, L., Ding, D., Sun, J., Ji, Y., & Dong, J. (2011).

- ResearchGate. (n.d.). Base-Mediated Tunable Synthesis of 2-Trifluoromethylated Furans and Dihydrofuranols: Extraordinary Stable in Sulfuric Acid. [Link][2]

Sources

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Methyl-5-(trifluoromethyl)furan

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, spectroscopic profile, and reactivity of 2-Methyl-5-(trifluoromethyl)furan (CAS No. 17515-75-2). This fluorinated heterocyclic compound is a valuable building block in modern synthetic and medicinal chemistry, merging the versatile furan scaffold with the unique physicochemical properties imparted by a trifluoromethyl group. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering insights into the synthesis, handling, and synthetic utility of this compound. While direct experimental data for some properties are not widely published, this guide synthesizes available information and provides expert-driven estimations based on analogous structures to facilitate its application in a laboratory setting.

Introduction: The Strategic Value of Fluorinated Furans in Chemical Design

Furan and its derivatives are fundamental five-membered aromatic heterocycles that serve as versatile intermediates in organic synthesis.[1] The incorporation of a trifluoromethyl (-CF3) group into the furan scaffold, as seen in this compound, dramatically alters its electronic and physical properties, making it a highly sought-after component in the design of novel therapeutics and agrochemicals.

The strategic introduction of a -CF3 group is a well-established strategy in drug design for several key reasons:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the -CF3 group resistant to metabolic degradation by enzymatic processes. This can significantly prolong the in-vivo half-life of a drug candidate.

-

Increased Lipophilicity: The trifluoromethyl group increases the molecule's lipophilicity (fat-solubility), which can enhance its ability to cross cellular membranes and interact with biological targets.

-

Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the -CF3 group can influence the acidity or basicity of nearby functional groups, which can be critical for optimizing binding interactions with enzymes and receptors.

-

Improved Bioavailability: The combination of metabolic stability and tailored lipophilicity often leads to improved absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates.

This guide will delve into the specific chemical characteristics of this compound, providing a technical foundation for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

Precise experimental data for this compound is not extensively available in public literature. Therefore, the following sections provide a combination of reported data and scientifically-grounded estimations based on analogous compounds such as 2-methylfuran and other trifluoromethyl-substituted aromatic systems.

General Properties

| Property | Value | Source(s) |

| CAS Number | 17515-75-2 | [1][2][3] |

| Molecular Formula | C6H5F3O | [1][2] |

| Molecular Weight | 150.10 g/mol | [1][2] |

| Appearance | Estimated to be a colorless to pale yellow liquid | Analogous to 2-methylfuran[4] |

Estimated Physical Properties

| Property | Estimated Value | Rationale |

| Boiling Point | ~100-110 °C | The boiling point of 2-methylfuran is 63-66 °C. The addition of the heavier trifluoromethyl group is expected to significantly increase the boiling point due to increased molecular weight and stronger intermolecular forces. |

| Density | ~1.2 g/mL | The density of 2-methylfuran is approximately 0.91 g/mL. The fluorine atoms in the trifluoromethyl group will substantially increase the density. |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF). Sparingly soluble in water. | The increased lipophilicity from the trifluoromethyl group suggests poor water solubility, while the overall organic nature of the molecule ensures solubility in organic solvents. |

Spectroscopic Characterization (Estimated)

The proton NMR spectrum is expected to show three distinct signals corresponding to the methyl protons and the two furan ring protons.

| Proton Assignment | Estimated Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~6.2-6.4 | Doublet of quartets (dq) | J(H3-H4) ≈ 3.2 Hz, J(H3-CF3) ≈ 1.0 Hz |

| H-4 | ~6.1-6.3 | Doublet (d) | J(H4-H3) ≈ 3.2 Hz |

| -CH₃ | ~2.3-2.5 | Singlet (s) | N/A |

Causality behind Predictions: The chemical shifts are estimated based on the spectrum of 2-methylfuran, with adjustments for the strong electron-withdrawing effect of the -CF3 group, which will deshield the adjacent H-3 proton, shifting it downfield. The coupling between the fluorine atoms of the CF3 group and the H-3 proton is expected to result in a quartet splitting of the doublet.

The carbon NMR spectrum will be instrumental in confirming the carbon framework and the presence of the trifluoromethyl group.

| Carbon Assignment | Estimated Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |

| C-2 | ~155-160 | Singlet |

| C-3 | ~110-115 | Quartet |

| C-4 | ~115-120 | Singlet |

| C-5 | ~140-145 | Quartet |

| -CH₃ | ~13-15 | Singlet |

| -CF₃ | ~120-125 | Quartet |

Causality behind Predictions: The carbon attached to the trifluoromethyl group (C-5) and the trifluoromethyl carbon itself will appear as quartets due to one-bond and two-bond C-F coupling, respectively. The electron-withdrawing nature of the -CF3 group will also influence the chemical shifts of the other ring carbons.

The IR spectrum will show characteristic absorptions for the furan ring and the C-F bonds.

| Functional Group | Estimated Absorption Range (cm⁻¹) | Intensity |

| C-H (aromatic) | 3100-3000 | Medium |

| C-H (aliphatic) | 3000-2850 | Medium |

| C=C (furan ring) | 1600-1475 | Medium-Weak |

| C-O-C (furan ring) | 1300-1000 | Strong |

| C-F (trifluoromethyl) | 1350-1100 | Strong, multiple bands |

Causality behind Predictions: The most prominent features will be the strong C-O-C stretching of the furan ring and the very strong, characteristic absorptions of the C-F bonds in the trifluoromethyl group.[5]

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) and characteristic fragmentation patterns.

| Fragment | Estimated m/z | Interpretation |

| [C₆H₅F₃O]⁺ | 150 | Molecular Ion (M⁺) |

| [M - H]⁺ | 149 | Loss of a hydrogen atom |

| [M - CH₃]⁺ | 135 | Loss of a methyl radical |

| [M - CF₃]⁺ | 81 | Loss of a trifluoromethyl radical |

| [CF₃]⁺ | 69 | Trifluoromethyl cation |

Causality behind Predictions: The fragmentation is expected to involve the loss of stable radicals such as a methyl radical or a trifluoromethyl radical. The peak at m/z 69 is a strong indicator of a trifluoromethyl group.

Synthesis and Reactivity

This compound is a valuable synthetic intermediate. The following sections outline a plausible synthetic route and discuss its expected reactivity in key organic transformations.

Representative Synthesis Protocol

A likely synthetic approach involves the trifluoromethylation of a suitable 2-methylfuran derivative. The following is a representative, non-validated protocol based on established methodologies for the synthesis of trifluoromethylated heterocycles.[6]

Caption: A potential two-step synthesis of this compound.

Step-by-Step Methodology:

-

Trifluoroacetylation:

-

To a solution of 2-methylfuran (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (N₂ or Ar), add pyridine (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add trifluoroacetic anhydride (1.1 eq) dropwise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS for the formation of the trifluoroacetylated intermediate.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

-

Deoxyfluorination:

-

Dissolve the purified trifluoroacetylated intermediate (1.0 eq) in an anhydrous, aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Slowly add a deoxyfluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® (1.2 eq).

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography or distillation.

-

Causality behind Experimental Choices: This two-step approach is a common strategy for introducing a trifluoromethyl group. The initial Friedel-Crafts-type acylation with trifluoroacetic anhydride is followed by a deoxyfluorination reaction that converts the ketone to the CF3 group. The use of a non-protic solvent and inert atmosphere is critical due to the moisture sensitivity of the reagents.

Chemical Reactivity

The presence of both an electron-donating methyl group and a strong electron-withdrawing trifluoromethyl group creates a unique electronic profile for the furan ring, influencing its reactivity in various transformations.

Furan is generally highly reactive towards electrophiles, with a preference for substitution at the C2 and C5 positions.[5] In this compound, the C2 position is occupied by a methyl group (an activating group) and the C5 position by a trifluoromethyl group (a deactivating group). Therefore, electrophilic attack is most likely to occur at the C5 position of the starting 2-methylfuran, leading to the trifluoromethylated product as described in the synthesis section. Further electrophilic substitution on this compound would be challenging due to the deactivating effect of the -CF3 group.

Furans can act as dienes in [4+2] cycloaddition reactions, particularly with electron-deficient dienophiles.[7] The reactivity of the furan ring in Diels-Alder reactions is enhanced by electron-donating groups and diminished by electron-withdrawing groups. The opposing electronic nature of the substituents in this compound presents an interesting case. The overall reactivity in a Diels-Alder reaction will be a balance of these effects.

Caption: A representative Diels-Alder reaction of this compound.

Step-by-Step Methodology:

-

In a sealed reaction vessel, dissolve this compound (1.0 eq) and an electron-deficient dienophile such as N-methylmaleimide (1.1 eq) in a high-boiling solvent like toluene or xylene.

-

Heat the reaction mixture to 80-110 °C and stir for 24-48 hours.

-

Monitor the reaction progress by TLC or ¹H NMR.

-

Upon completion, cool the reaction mixture to room temperature.

-

If the product precipitates, it can be isolated by filtration. Otherwise, the solvent can be removed under reduced pressure, and the crude product purified by column chromatography or recrystallization.

Causality behind Experimental Choices: The Diels-Alder reaction with furan often requires thermal conditions to overcome the aromatic stabilization of the furan ring. The use of an electron-deficient dienophile is crucial for a favorable reaction rate. The reversibility of the furan Diels-Alder reaction means that careful control of reaction time and temperature is necessary to optimize the yield of the desired adduct.[8]

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory fume hood.[9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[9]

-

Inhalation: Avoid inhaling vapors.[9]

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[9]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.[9]

The toxicological properties of this compound have not been fully investigated.[9]

Conclusion

This compound is a fluorinated heterocyclic compound with significant potential as a building block in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and agrochemical research. Its unique combination of a furan core, an activating methyl group, and a deactivating but metabolically robust trifluoromethyl group offers a rich platform for chemical exploration. This guide has provided a comprehensive overview of its known and estimated chemical properties, spectroscopic signatures, and reactivity, offering a valuable resource for scientists seeking to incorporate this versatile molecule into their synthetic strategies. As with any chemical, proper safety precautions should be strictly followed during its handling and use.

References

- SAFETY DATA SHEET for 5-Methyl-2-(trifluoromethyl)furan

- This compound | 17515-75-2 - Benchchem

- This compound | 17515-75-2 - ChemicalBook

- Recent Advances on Diels-Alder-Driven Preparation of Bio-Based Arom

- This compound | 17515-75-2 - BuyersGuideChem

- Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials | Request PDF - ResearchG

- 2-Methylfuran | C5H6O | CID 10797 - PubChem

- Base-Mediated Tunable Synthesis of 2-Trifluoromethylated Furans and Dihydrofuranols: Extraordinary Stable in Sulfuric Acid - ResearchG

- Direct Diels–Alder reactions of furfural deriv

- Friedel Crafts Acylation | PDF | Chemistry | Physical Sciences - Scribd

- Experiment 1: Friedel-Crafts Acyl

- 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction - Ventura College Organic Chemistry Lab

- Direct Acylation of 2-Methylfuran with Carboxylic Acids Over Zeolite C

- 506. Furans. Part II. Friedel–Crafts acylation of furan, 2-methylfuran, and 3-methylfuran - Journal of the Chemical Society (Resumed) (RSC Publishing)

- Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels

- US3020291A - Process for preparing 2-methylfuran - Google P

- US6479677B1 - Processes for the preparation of 2-methylfuran and 2-methyltetrahydrofuran - Google P

- WO2015023918A3 - Methods of producing alkylfurans - Google P

- 2-Methylfuran 99 534-22-5 - Sigma-Aldrich

- 2-Methylfuran | CAS#:534-22-5 | Chemsrc

- Chemical Properties of Furan, 2-methyl- (CAS 534-22-5) - Cheméo

- Furan, 2-methyl- - the NIST WebBook - National Institute of Standards and Technology

- Table of Characteristic IR Absorptions

- Electrophilic Reactions of Furan - ChemicalBook

Sources

- 1. This compound | 17515-75-2 [chemicalbook.com]

- 2. websites.umich.edu [websites.umich.edu]

- 3. Intramolecular Diels–Alder reactions of the furan diene (IMDAF); rapid construction of highly functionalised isoquinoline skeletons - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Diels–Alder Cycloadditions of Bio-Derived Furans with Maleimides as a Sustainable «Click» Approach towards Molecular, Macromolecular and Hybrid Systems | MDPI [mdpi.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. Direct Acylation of 2-Methylfuran with Carboxylic Acids Over Zeolite Catalysts [shareok.org]

- 7. Recent Advances on Diels‐Alder‐Driven Preparation of Bio‐Based Aromatics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

An In-depth Technical Guide to 2-Methyl-5-(trifluoromethyl)furan (CAS Number: 17515-75-2)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Methyl-5-(trifluoromethyl)furan, a fluorinated heterocyclic compound of significant interest in modern synthetic and medicinal chemistry. Drawing upon available data and established chemical principles, this document delves into its physicochemical properties, synthesis, reactivity, and potential applications, with a particular focus on its role as a versatile building block in drug discovery and development.

Introduction: The Strategic Value of Trifluoromethylated Furans

Furan and its derivatives are fundamental five-membered aromatic heterocycles, frequently utilized as versatile intermediates in organic synthesis.[1] The strategic incorporation of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's metabolic stability, lipophilicity, and bioavailability.[2] The strong electron-withdrawing nature of the -CF3 group can significantly influence a molecule's physicochemical and biological properties. This compound (Figure 1) combines the furan scaffold with both a methyl and a trifluoromethyl group, creating a unique electronic and steric environment that influences its reactivity and makes it a valuable precursor for more complex, high-value molecules.[2]

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 17515-75-2 | [2] |

| Molecular Formula | C₆H₅F₃O | [2][3] |

| Molecular Weight | 150.10 g/mol | [2][3] |

| Boiling Point (Predicted) | 83 °C | [2] |

| Density (Predicted) | 1.230 ± 0.06 g/cm³ | [2] |

| Storage Temperature | 2-8 °C | [2] |

Spectroscopic Characterization:

While specific experimental spectra for this compound are not widely published, a theoretical analysis based on known spectral data for related furan derivatives allows for the prediction of its key spectroscopic features.

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the furan ring protons and one signal in the aliphatic region for the methyl protons. The furan protons at positions 3 and 4 would appear as doublets, with their chemical shifts influenced by the adjacent methyl and trifluoromethyl groups. The methyl group protons would appear as a singlet.

-

¹³C NMR: The carbon NMR spectrum would display six distinct signals. The carbon of the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms. The chemical shifts of the furan ring carbons will be significantly affected by the electron-donating methyl group and the strongly electron-withdrawing trifluoromethyl group.

-

¹⁹F NMR: A single resonance is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic bands for C-H stretching of the aromatic ring and the methyl group, C=C stretching of the furan ring, and strong C-F stretching vibrations associated with the trifluoromethyl group.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) at m/z 150. Fragmentation patterns would likely involve the loss of a methyl radical (M-15) or a trifluoromethyl radical (M-69).

Synthesis of this compound

The synthesis of trifluoromethylated furans can be achieved through various methods. A common strategy involves the introduction of the trifluoromethyl group onto a pre-existing furan ring or the construction of the furan ring with the trifluoromethyl group already in place.

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily accessible literature, a plausible synthetic route can be conceptualized based on established methodologies for the trifluoromethylation of aromatic compounds. One such approach could involve the direct trifluoromethylation of 2-methylfuran.

Conceptual Synthetic Workflow:

Caption: A conceptual workflow for the synthesis of this compound.

General Considerations for Synthesis:

-

Choice of Trifluoromethylating Agent: A variety of reagents are available for introducing the CF₃ group, each with its own advantages and required reaction conditions.

-

Reaction Conditions: The specific conditions, including solvent, temperature, and catalyst (if any), would need to be optimized to achieve good yield and selectivity for the 5-position.

-

Purification: Due to the volatility of the product, purification would likely involve distillation under reduced pressure or column chromatography.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dictated by the interplay of the electron-donating methyl group and the strongly electron-withdrawing trifluoromethyl group.

Electrophilic Aromatic Substitution:

The furan ring is inherently electron-rich and susceptible to electrophilic aromatic substitution, preferentially at the 2- and 5-positions. In this compound:

-

The methyl group at the 2-position is an activating group and directs electrophiles to the ortho (3-position) and para (5-position) positions.

-

The trifluoromethyl group at the 5-position is a strong deactivating group and directs incoming electrophiles to the meta (3-position) position relative to itself.

The combined effect of these two substituents makes the 3-position the most likely site for electrophilic attack. However, the overall reactivity of the ring towards electrophiles is reduced compared to 2-methylfuran due to the deactivating effect of the trifluoromethyl group.

Caption: Regioselectivity of electrophilic substitution on this compound.

Other Reactions:

-

Reactions of the Methyl Group: The methyl group can undergo radical halogenation, for instance with N-bromosuccinimide (NBS), to provide a handle for further functionalization.

-

Lithiation: Directed ortho-lithiation is a powerful tool in furan chemistry. It is plausible that treatment with a strong base like n-butyllithium could lead to deprotonation at the 3-position, creating a nucleophilic species for reaction with various electrophiles.

Applications in Drug Discovery and Development

While specific examples of marketed drugs containing the this compound moiety are not readily identifiable, its structural features make it a highly attractive building block for the synthesis of novel pharmaceutical candidates. The trifluoromethyl group can enhance drug-like properties, and the furan ring serves as a versatile scaffold for constructing more complex molecular architectures.[2]

This compound is a key starting material for producing other trifluoromethylated heterocycles, such as pyrazoles and isoxazolines, which are classes of compounds frequently investigated for their potential medicinal applications.[2]

Safety and Handling

A Safety Data Sheet (SDS) for this compound is available and should be consulted before handling.[4]

Key Safety Information:

-

Hazards: The health hazards of this material have not been fully investigated. It is irritating to the skin, eyes, and respiratory system and may have harmful effects if inhaled or swallowed.[4]

-

Precautions: Use personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing fumes, vapors, mists, or gas.[4]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[4] Recommended storage is at 2-8°C.[2]

-

In case of exposure:

-

Eyes: Immediately flush with running water for at least 15 minutes.

-

Skin: Wash thoroughly with soap and plenty of water.

-

Inhalation: Move to fresh air.

-

Ingestion: Do not induce vomiting. Give water to drink.

-

In all cases of exposure, seek immediate medical attention.[4]

-

Conclusion

This compound is a valuable fluorinated heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. Its unique combination of an electron-donating methyl group and an electron-withdrawing trifluoromethyl group on a furan scaffold provides a platform for diverse chemical transformations. While further research is needed to fully elucidate its experimental properties and explore its applications, the foundational knowledge of furan chemistry and the strategic importance of trifluoromethyl groups in drug design strongly suggest that this compound will continue to be of interest to researchers in the pharmaceutical and agrochemical industries.

References

Sources

discovery and history of trifluoromethylated furans

An In-Depth Technical Guide to the Discovery and Synthetic History of Trifluoromethylated Furans

Abstract

The incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry, agrochemistry, and materials science. Among these scaffolds, the furan ring system holds a privileged position due to its prevalence in bioactive natural products and its versatile chemical nature. This technical guide provides a comprehensive overview of the discovery and historical development of trifluoromethylated furans. We will trace the evolution of their synthesis from early, challenging methodologies reliant on harsh conditions and hazardous reagents to the sophisticated, efficient, and scalable catalytic and cascade reactions that define the current state of the art. This narrative emphasizes the causal relationship behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Union of Furan and the Trifluoromethyl Group

The furan ring is a five-membered aromatic heterocycle containing one oxygen atom, first isolated in 1870 by Heinrich Limpricht.[1][2] Its derivatives, however, have been known for much longer, with 2-furoic acid being described in 1780.[1][2] While the furan core is found in numerous natural products and pharmaceuticals, its modest aromaticity compared to benzene can render it susceptible to instability under certain conditions, particularly acidic ones.[1][3]

Parallel to the development of heterocyclic chemistry, the trifluoromethyl (CF3) group has emerged as a critical substituent in molecule design. First reported in the 1950s to impact biological activity, its unique properties—including high electronegativity, metabolic stability, and enhanced lipophilicity—can profoundly modulate the pharmacokinetic and pharmacodynamic profiles of a parent molecule.[4][5]

The strategic installation of a CF3 group onto a furan ring, particularly at the 2-position, marries the benefits of both moieties. The strong electron-withdrawing nature of the CF3 group significantly enhances the stability of the furan ring, mitigating its traditional lability.[3][6] This has made 2-trifluoromethylated furans highly valuable and privileged structures in drug development, appearing in molecules with antimicrobial, anti-inflammatory, and anticancer activities.[6][7] This guide chronicles the chemical community's journey in learning how to forge this powerful C-CF3 bond on the furan scaffold.

Early Synthetic Challenges: A Landscape of Harsh Conditions

The initial forays into the synthesis of trifluoromethylated furans were often hampered by significant challenges. Classic furan syntheses, such as the Paal-Knorr reaction, were not always directly amenable to the incorporation of a CF3 group.[1][8] Furthermore, the trifluoromethylating reagents available in the early days of organofluorine chemistry were often hazardous, difficult to handle, or required stoichiometric use of expensive and toxic transition metals.

These pioneering methods were typically characterized by:

-

Harsh Reaction Conditions: Requiring strong acids or bases and elevated temperatures, which limited the functional group tolerance of the substrates.[9]

-

Prohibitive Reagents: The use of reagents like bis(trifluoroacetyl) peroxide or mercury-based compounds posed significant safety and environmental concerns.[9]

-

Low to Moderate Yields: The combination of harsh conditions and sensitive intermediates often resulted in suboptimal yields, preventing practical application.

-

Limited Substrate Scope: The demanding nature of the reactions meant that only a narrow range of starting materials could be successfully converted into the desired products.[7][9]

This landscape of difficult and inefficient syntheses created a strong impetus for innovation. The clear value of the trifluoromethylated furan core in applied chemistry demanded the development of milder, more general, and operationally simpler synthetic routes.

The Evolution of Synthetic Strategy: A Modern Toolkit

The past few decades have witnessed a dramatic expansion in the methodologies available for constructing trifluoromethylated furans. These advancements can be broadly categorized into several key strategic shifts, moving from brute-force approaches to elegant and efficient chemical transformations.

The Cascade Reaction Revolution: Maximizing Efficiency

A significant breakthrough came with the development of cascade (or domino) reactions, where multiple bond-forming events occur in a single pot without isolating intermediates. This approach epitomizes step- and atom-economy, critical principles in modern organic synthesis.

A powerful example is the reaction of β-trifluoromethyl α,β-enones or related substrates with trifluoroacetic anhydride (TFAA).[7] This method is remarkably efficient, with reactions often completing in seconds at room temperature, providing excellent yields.[7] The use of TFAA, a common and inexpensive laboratory reagent, as the CF3 source further enhances the practicality of this approach.[7]

Sources

- 1. Furan - Wikipedia [en.wikipedia.org]

- 2. no2crematory.wordpress.com [no2crematory.wordpress.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Stereoselective synthesis of 2-trifluoromethylated and 2-difluoromethylated dihydrofurans via organocatalytic cascade Michael/alkylation reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Electrophilic Aromatic Substitution on 2-Methyl-5-(trifluoromethyl)furan

Executive Summary

The strategic incorporation of fluorinated moieties, particularly the trifluoromethyl (-CF3) group, into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1][2] The -CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a highly sought-after substituent in drug design.[1][3][4] This guide provides a comprehensive technical analysis of the electrophilic aromatic substitution (EAS) on 2-Methyl-5-(trifluoromethyl)furan, a key building block that combines the electron-rich furan core with the influential properties of the trifluoromethyl group.[3] We will dissect the interplay of substituent effects that govern reactivity and regioselectivity, provide validated experimental protocols for key transformations, and explain the scientific rationale behind these methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic endeavors.

Foundational Principles: Reactivity of the Furan Ring

Furan is a five-membered aromatic heterocycle characterized by a high π-electron density, making it significantly more reactive towards electrophiles than benzene.[5][6] This heightened reactivity stems from the electron-donating nature of the oxygen heteroatom, which enriches the aromatic system. However, the lower resonance energy of furan compared to benzene renders the ring susceptible to acid-catalyzed polymerization and ring-opening, necessitating the use of mild reaction conditions for electrophilic substitutions.[6][7]

Electrophilic attack on an unsubstituted furan ring occurs preferentially at the C2 (α) position.[5][6][8][9] This regioselectivity is dictated by the superior stability of the cationic intermediate (σ-complex) formed upon attack at C2, which can be delocalized over three resonance structures, including a crucial one where the positive charge is accommodated by the oxygen atom.[6][10] Attack at the C3 (β) position results in a less stable intermediate with only two resonance structures.[6]

Regioselectivity in this compound: A Tale of Two Substituents

The regiochemical outcome of EAS on this compound is determined by the competing electronic effects of the methyl and trifluoromethyl groups.

-

The Methyl Group (-CH3): Located at the C2 position, the methyl group is an activating substituent. Through inductive effects and hyperconjugation, it donates electron density to the furan ring, further enhancing its reactivity. As an ortho-, para-director, it promotes electrophilic attack at the C3 and C5 positions.[3]

-

The Trifluoromethyl Group (-CF3): Positioned at C5, the trifluoromethyl group is a potent deactivating substituent. Due to the strong inductive electron-withdrawing effect of the three fluorine atoms, it significantly reduces the nucleophilicity of the furan ring.[1][3] As a meta-director, it directs incoming electrophiles to the C3 position (meta relative to C5).

The interplay of these two groups leads to a clear prediction for the site of electrophilic attack. The C5 position is already substituted. The methyl group activates the C3 position, while the trifluoromethyl group deactivates the entire ring but also directs meta to the C3 position. The C4 position is adjacent to the strongly deactivating -CF3 group, making it electronically disfavored. Therefore, electrophilic attack is overwhelmingly directed to the C3 position , which is electronically enriched by the activating methyl group and is the least deactivated position by the trifluoromethyl group.[3]

Caption: Competing electronic influences on the furan ring.

Key Electrophilic Substitution Reactions and Protocols

Given the deactivating presence of the -CF3 group, reaction conditions must be carefully selected to achieve successful substitution without degrading the sensitive furan core.

Nitration

The nitration of furan derivatives requires mild reagents to prevent oxidative decomposition.[6][7] Acetyl nitrate, generated in situ from nitric acid and acetic anhydride, is the reagent of choice.[7][11]

Predicted Product: 2-Methyl-3-nitro-5-(trifluoromethyl)furan

Table 1: Experimental Protocol for Nitration

| Parameter | Value / Description | Scientist's Rationale |

| Reagents | Fuming Nitric Acid, Acetic Anhydride | Generates acetyl nitrate, a milder electrophile than the nitronium ion from mixed acid, preventing ring degradation.[7] |

| Substrate | This compound | The deactivating -CF3 group necessitates careful temperature control to balance reactivity and stability. |

| Solvent | Acetic Anhydride | Serves as both a reagent and solvent, maintaining a non-aqueous environment. |

| Temperature | -10 °C to 0 °C | Low temperature is critical to control the exothermic reaction and suppress side reactions like polymerization.[7] |

| Workup | Poured onto ice, neutralized, extracted | Quenches the reaction and allows for isolation of the organic product. |

| Purification | Column Chromatography (Silica Gel) | Separates the desired 3-nitro product from any potential isomers or unreacted starting material. |

Step-by-Step Methodology:

-

Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel and thermometer, cool acetic anhydride to -10 °C under a nitrogen atmosphere.

-

Slowly add fuming nitric acid (1.1 equivalents) to the stirred acetic anhydride, ensuring the temperature does not exceed 0 °C. Stir the resulting acetyl nitrate solution for 15 minutes at this temperature.

-

Nitration Reaction: Dissolve this compound (1.0 equivalent) in a separate portion of cold acetic anhydride.

-

Add the furan solution dropwise to the acetyl nitrate solution, maintaining the reaction temperature at -10 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Isolation: Upon completion, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the aqueous mixture carefully with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography.

Halogenation

Direct halogenation of furans can be aggressive.[12] The use of N-halosuccinimides (NBS for bromination, NCS for chlorination) provides a source of electrophilic halogen under milder conditions, offering better control.

Predicted Product: 3-Bromo-2-methyl-5-(trifluoromethyl)furan

Table 2: Experimental Protocol for Bromination

| Parameter | Value / Description | Scientist's Rationale |

| Reagents | N-Bromosuccinimide (NBS) | Provides a low, steady concentration of electrophilic bromine, minimizing polysubstitution and side reactions.[12] |

| Substrate | This compound | The deactivated ring requires a suitable solvent to facilitate the reaction. |

| Solvent | N,N-Dimethylformamide (DMF) or Acetonitrile | Polar aprotic solvents that can facilitate the reaction without participating in it. |

| Temperature | 0 °C to Room Temperature | Allows for controlled initiation and progression of the reaction. |

| Workup | Aqueous workup, extraction | Removes the succinimide byproduct and isolates the halogenated furan. |

| Purification | Column Chromatography (Silica Gel) | Ensures the isolation of the pure 3-bromo product. |

Step-by-Step Methodology:

-

Reaction Setup: Dissolve this compound (1.0 equivalent) in DMF in a round-bottom flask protected from light.

-

Cool the solution to 0 °C in an ice bath.

-

Bromination: Add N-Bromosuccinimide (1.05 equivalents) portion-wise over 30 minutes, keeping the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

-

Workup and Isolation: Pour the reaction mixture into water and extract with diethyl ether.

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product via silica gel column chromatography.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the furan ring.[13] This reaction is generally more successful than alkylation for furans because the resulting acylfuran is deactivated, preventing further reactions.[14] A stoichiometric amount of Lewis acid is typically required.[13]

Predicted Product: (this compound-3-yl)(phenyl)methanone (using benzoyl chloride)

Table 3: Experimental Protocol for Friedel-Crafts Acylation

| Parameter | Value / Description | Scientist's Rationale |

| Reagents | Acyl Chloride (e.g., Benzoyl Chloride), Tin(IV) chloride (SnCl4) | SnCl4 is a milder Lewis acid than AlCl3, reducing the risk of furan polymerization. The acylium ion generated is the active electrophile.[14] |

| Substrate | This compound | The deactivated nature of the ring may require gentle heating to drive the reaction to completion. |

| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Inert solvents that are suitable for Friedel-Crafts conditions. |

| Temperature | 0 °C to 40 °C | Initial cooling is necessary for controlled addition, followed by warming to promote the reaction. |

| Workup | Quenched with dilute HCl, extraction | The acidic workup hydrolyzes the Lewis acid-ketone complex to liberate the final product.[13] |

| Purification | Column Chromatography (Silica Gel) | Isolates the target ketone. |

Step-by-Step Methodology:

-

Reaction Setup: To a solution of this compound (1.0 equivalent) and benzoyl chloride (1.1 equivalents) in dry DCM, cool to 0 °C under a nitrogen atmosphere.

-

Lewis Acid Addition: Add SnCl4 (1.2 equivalents) dropwise via syringe, maintaining the temperature at 0 °C.

-

Acylation: After the addition is complete, allow the mixture to warm to room temperature and then gently heat to 40 °C if necessary. Monitor the reaction by TLC.

-

Workup and Isolation: Cool the reaction mixture back to 0 °C and slowly quench by adding 1 M HCl.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude material by column chromatography.

Caption: General experimental workflow for EAS on the furan substrate.

Conclusion

The electrophilic aromatic substitution of this compound is a predictable and synthetically useful transformation governed by the strong directing effects of its substituents. The activating methyl group and the deactivating trifluoromethyl group work in concert to selectively direct incoming electrophiles to the C3 position. By employing mild reaction conditions and carefully chosen reagents, chemists can effectively functionalize this valuable heterocyclic core. The protocols and rationales provided in this guide serve as a robust starting point for researchers in drug discovery and materials science to synthesize novel compounds with potentially enhanced biological and physical properties.

References

- Why does the electrophilic substitution of furan happen at 2 and 5 positions? (2019). Quora. [Link]

- Reactions of Pyrrole, Furan, and Thiophene. (2024). Pearson. [Link]

- Reactions of five-membered rings.Source Unavailable.

- Furan undergoes electrophilic aromatic substitution more readily than benzene.Pearson. [Link]

- Furan undergoes electrophilic aromatic substitution more readily than benzene.Pearson. [Link]

- 5 Electrophilic Substitution of Furan. (2018). YouTube. [Link]

- Directing Effects in Substituted Pyrroles, Furans, and Thiophenes. (2024). Pearson. [Link]

- Regioselectivity of Electrophilic Aromatic Substitution. (2023). StudySmarter. [Link]

- Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs.National Institutes of Health (NIH). [Link]

- Based on your knowledge of electrophilic aromatic substitution, predict the preferential position of attack on an electrophile on furan.Homework.Study.com. [Link]

- Direct nitration of five membered heterocycles.Semantic Scholar. [Link]

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Friedel–Crafts reaction.Wikipedia. [Link]

- Regioselective friedel-crafts acyl

- Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels.MDPI. [Link]

- Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.National Institutes of Health (NIH). [Link]

- Applications of Friedel–Crafts reactions in total synthesis of natural products.National Institutes of Health (NIH). [Link]

- Supposed scheme for the formation of methyl 2-(fluoromethyl).

- This compound | 17515-75-2.BuyersGuideChem. [Link]

- Halogenation of furan.Química Organica.org. [Link]

- The Friedel-Crafts Reaction with Furans.UNI ScholarWorks. [Link]

- Process for the safe nitration of 2-methylimidazole.

- Intramolecular Friedel-Crafts Reactions.Master Organic Chemistry. [Link]

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Process of nitrating furan derivatives.

- 2-methyl 5-(methyl thio) furan.The Good Scents Company. [Link]

- 2-methyl furan.The Good Scents Company. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pearson.com [pearson.com]

- 9. homework.study.com [homework.study.com]

- 10. quora.com [quora.com]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. halogenation of furan [quimicaorganica.org]

- 13. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 14. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoromethyl Group's Impact on Furan Ring Reactivity: A Technical Guide for Researchers

Introduction: The Trifluoromethyl Group as a Privileged Moiety in Heterocyclic Chemistry

The strategic incorporation of the trifluoromethyl (–CF3) group into organic scaffolds has become a cornerstone of modern medicinal chemistry and materials science.[1] This is due to the profound and often beneficial alterations it imparts to a molecule's physicochemical and biological properties. When appended to a furan ring, the –CF3 group's strong electron-withdrawing nature and steric bulk create a unique chemical entity with reactivity patterns that diverge significantly from the parent heterocycle. This guide provides an in-depth exploration of the reactivity of trifluoromethylated furans, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices and provide self-validating protocols for key transformations.

Core Principles: Electronic and Steric Effects of the Trifluoromethyl Group on the Furan Ring

The furan ring is an electron-rich aromatic heterocycle, making it highly susceptible to electrophilic attack, typically at the C2 and C5 positions.[2] However, the introduction of a trifluoromethyl group dramatically alters this reactivity profile. The –CF3 group is a potent electron-withdrawing substituent, primarily through a strong inductive effect (σ-effect).[3] This has several key consequences:

-

Deactivation towards Electrophilic Aromatic Substitution (EAS): The –CF3 group significantly reduces the electron density of the furan ring, making it less nucleophilic and therefore less reactive towards electrophiles.

-

Altered Regioselectivity in EAS: In cases where EAS does occur, the regiochemical outcome is influenced by the deactivating nature of the –CF3 group. While substitution on benzene rings with strongly deactivating groups is directed to the meta position, the situation in five-membered heterocycles is more complex. For a 2-trifluoromethylfuran, electrophilic attack is generally directed to the C4 position, the position analogous to meta-substitution in benzene.

-

Activation towards Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the trifluoromethylated furan ring makes it susceptible to nucleophilic attack, particularly when a suitable leaving group is present on the ring.

-

Modified Cycloaddition Reactivity: The electron-withdrawing –CF3 group can influence the diene character of the furan ring in Diels-Alder reactions, generally making it less reactive towards electron-poor dienophiles.

Electrophilic Aromatic Substitution: Navigating a Deactivated Ring

The inherent electron deficiency of the trifluoromethylated furan ring necessitates harsher conditions for electrophilic aromatic substitution compared to unsubstituted furan. The choice of reagents and reaction conditions is critical to avoid decomposition of the sensitive furan moiety.

Nitration of 2-Trifluoromethylfuran: A Representative Protocol

While specific literature on the nitration of 2-trifluoromethylfuran is sparse, a reliable protocol can be adapted from established methods for the nitration of deactivated aromatic systems. The use of a milder nitrating agent, such as acetyl nitrate generated in situ, is often preferred over harsh mixed-acid conditions to prevent oxidative degradation of the furan ring.

| Parameter | Condition | Rationale |

| Nitrating Agent | Acetyl nitrate (from HNO₃ and Ac₂O) | Milder than H₂SO₄/HNO₃, minimizing ring opening and polymerization. |

| Solvent | Acetic Anhydride (Ac₂O) | Serves as both solvent and reagent to generate acetyl nitrate. |

| Temperature | -10 °C to 0 °C | Low temperature is crucial to control the exothermic reaction and prevent side reactions. |

| Workup | Quenching on ice, neutralization | Essential to remove excess acid and isolate the product. |

Experimental Protocol: Nitration of 2-Trifluoromethylfuran

-

Preparation of Acetyl Nitrate: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a low-temperature thermometer, place acetic anhydride (5.0 eq.). Cool the flask to -10 °C in an ice-salt bath.

-

Slowly add fuming nitric acid (1.1 eq.) dropwise via the dropping funnel, ensuring the temperature remains below 0 °C. Stir the resulting solution for 15 minutes at -10 °C to form acetyl nitrate.

-

Nitration Reaction: In a separate flask, dissolve 2-trifluoromethylfuran (1.0 eq.) in a small amount of cold acetic anhydride.

-

Add the 2-trifluoromethylfuran solution dropwise to the cold acetyl nitrate solution. Maintain the temperature at -10 °C throughout the addition.

-

Stir the reaction mixture at -10 °C to 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

-

Workup and Isolation: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash sequentially with cold water, saturated aqueous sodium bicarbonate solution (until effervescence ceases), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired nitrated product, expected to be predominantly 4-nitro-2-trifluoromethylfuran.

Caption: Experimental workflow for the nitration of 2-trifluoromethylfuran.

Nucleophilic Aromatic Substitution: Harnessing the Electron-Deficient Nature

The electron-withdrawing –CF3 group, in concert with a good leaving group (e.g., a halogen), renders the furan ring susceptible to nucleophilic aromatic substitution (SNAr). This reaction is a powerful tool for introducing a wide range of functionalities. The regioselectivity is dictated by the stability of the intermediate Meisenheimer complex, with substitution favored at positions ortho or para to the electron-withdrawing group.[4] For a substrate like 2-bromo-5-trifluoromethylfuran, nucleophilic attack is anticipated at the C2 position.

Amination of 2-Bromo-5-trifluoromethylfuran: A Representative Protocol

The following protocol describes the amination of 2-bromo-5-trifluoromethylfuran with a secondary amine, a common transformation in the synthesis of biologically active molecules.

| Parameter | Condition | Rationale |

| Nucleophile | Secondary amine (e.g., morpholine) | A common and effective nucleophile in SNAr reactions. |

| Base | K₂CO₃ or Cs₂CO₃ | A mild base to neutralize the HBr formed during the reaction. |

| Solvent | DMSO or DMF | Aprotic polar solvents that can solvate the ionic intermediates and facilitate the reaction. |

| Temperature | 80-120 °C | Elevated temperatures are often required to overcome the activation energy for SNAr. |

Experimental Protocol: Amination of 2-Bromo-5-trifluoromethylfuran

-

Reaction Setup: To a sealable reaction vessel, add 2-bromo-5-trifluoromethylfuran (1.0 eq.), the secondary amine (1.2-1.5 eq.), and potassium carbonate (2.0 eq.).

-

Add anhydrous dimethyl sulfoxide (DMSO) to the vessel.

-

Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine to remove residual DMSO.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-5-trifluoromethylfuran derivative.

Caption: Generalized mechanism for SNAr on 2-bromo-5-trifluoromethylfuran.

Cycloaddition Reactions: The Diels-Alder Reaction

Furan can act as a diene in the Diels-Alder reaction. The presence of an electron-withdrawing trifluoromethyl group generally decreases the reactivity of the furan as a diene, particularly with electron-poor dienophiles. However, with highly reactive dienophiles, the reaction can still proceed to form the corresponding 7-oxabicyclo[2.2.1]heptene adduct.

Diels-Alder Reaction of 2-Trifluoromethylfuran with Maleic Anhydride

This reaction provides a classic example of a [4+2] cycloaddition involving a substituted furan.

| Parameter | Condition | Rationale |

| Dienophile | Maleic anhydride | A highly reactive dienophile due to the two electron-withdrawing carbonyl groups. |

| Solvent | Toluene or Xylene | High-boiling point solvents to facilitate the reaction, which may be reversible at lower temperatures. |

| Temperature | Reflux | To provide sufficient energy to overcome the activation barrier, which is higher than for unsubstituted furan. |

Experimental Protocol: Diels-Alder Reaction of 2-Trifluoromethylfuran

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve maleic anhydride (1.0 eq.) in toluene.

-

Add 2-trifluoromethylfuran (1.1 eq.) to the solution.

-

Reaction: Heat the mixture to reflux and maintain for 12-24 hours.

-

Monitoring: Monitor the disappearance of the starting materials by TLC.

-

Isolation: Cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield the Diels-Alder adduct.

Caption: Schematic of the Diels-Alder reaction.

Metal-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

Metal-catalyzed cross-coupling reactions are indispensable for the synthesis of complex molecules. Trifluoromethylated furans bearing a halide can be effectively coupled with various partners using palladium catalysis. The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is a particularly versatile example.[5]

Suzuki-Miyaura Coupling of 2-Bromo-5-trifluoromethylfuran with an Arylboronic Acid

This protocol provides a robust method for the synthesis of 2-aryl-5-trifluoromethylfurans, which are valuable scaffolds in medicinal chemistry.

| Parameter | Condition | Rationale |

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Common and effective palladium catalysts for Suzuki couplings. |

| Base | K₂CO₃ or K₃PO₄ | Activates the boronic acid for transmetalation. |

| Solvent | Dioxane/Water or Toluene/Ethanol/Water | A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. |

| Temperature | 80-100 °C | To facilitate the catalytic cycle. |

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a Schlenk flask, add 2-bromo-5-trifluoromethylfuran (1.0 eq.), the arylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and potassium carbonate (2.0 eq.).

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

-

Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.

-

Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-5-trifluoromethylfuran.[5]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Conclusion and Future Outlook

The presence of a trifluoromethyl group on a furan ring creates a fascinating and synthetically versatile scaffold. While it deactivates the ring towards classical electrophilic substitution, it opens up avenues for nucleophilic aromatic substitution and allows for a range of metal-catalyzed cross-coupling reactions. Understanding the fundamental electronic effects of the –CF3 group is paramount to designing successful synthetic strategies. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of trifluoromethylated furans and to leverage their unique properties in the development of novel pharmaceuticals and advanced materials.

References

- Shkoor, M. G., & Ni, I. (2013).

- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-5-methylpyridine.

- ResearchGate. (n.d.). Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of 2,3,4,5-Tetrabromofuran.

- Chemistry LibreTexts. (2023). 15.

- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions Involving 2-Bromo-3,5,5.

- The Royal Society of Chemistry. (2015).

- Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules.

- Quantifying reactivity for electrophilic aromatic substitution reactions with Hirshfeld charge. (2015). Physical Chemistry Chemical Physics, 17(20), 13464-13473.

- Quora. (2019).

- Gajdoš, P., et al. (2007). Synthesis and reactions of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine.

- Docsity. (2023). Diels Alder Reaction with Furan and Maleic Anhydride.

- MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

Sources

An In-Depth Technical Guide on the Stability of 2-Methyl-5-(trifluoromethyl)furan in Acidic Media

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Methyl-5-(trifluoromethyl)furan is a key heterocyclic building block in medicinal chemistry and materials science, prized for the unique physicochemical properties imparted by the trifluoromethyl group.[1] However, the furan ring system is inherently susceptible to acid-catalyzed degradation, a critical liability in many pharmaceutical and industrial applications where acidic conditions are prevalent. This guide provides a comprehensive technical overview of the stability of this compound in acidic media. We will delve into the underlying reaction mechanisms, present methodologies for stability assessment, and offer expert insights into the structure-stability relationships that govern its reactivity.

Introduction: The Double-Edged Sword of Trifluoromethylation

The strategic incorporation of a trifluoromethyl (-CF3) group into organic molecules is a widely employed strategy in drug design.[1] This is due to its profound ability to modulate key properties such as metabolic stability, lipophilicity, and bioavailability.[1][2] The strong carbon-fluorine bond enhances resistance to metabolic degradation, while the group's electron-withdrawing nature can influence the acidity and basicity of neighboring functional groups.[1][2]

In the context of the furan scaffold, a five-membered aromatic heterocycle, the trifluoromethyl group at the 5-position significantly influences the electronic properties of the ring. While this substitution can enhance the stability of the furan ring to some extent, the fundamental susceptibility of the furan nucleus to acid-catalyzed ring-opening remains a significant challenge.[3] Understanding the kinetics and mechanisms of this degradation is paramount for any researcher working with this compound.

The Mechanism of Acid-Catalyzed Furan Degradation

The decomposition of furans in acidic media is a well-documented phenomenon that proceeds via a multistep mechanism, primarily involving protonation and subsequent ring-opening.[4][5] The presence of substituents on the furan ring can significantly influence the rate and pathway of this degradation.[6][7]

The Critical First Step: Protonation

The rate-limiting step in the acid-catalyzed ring-opening of furan is the initial protonation of the furan ring.[4][5] Protonation can occur at either the α-carbon (C2 or C5) or the β-carbon (C3 or C4). Computational studies have shown that protonation at the α-position is energetically more favorable than at the β-position.[4][5]

In the case of this compound, the electron-donating methyl group at the 2-position and the strongly electron-withdrawing trifluoromethyl group at the 5-position will influence the electron density of the ring and, consequently, the preferred site of protonation. The methyl group will increase the electron density at the C2 and C5 positions, while the trifluoromethyl group will decrease it. This electronic push-pull effect makes the C2 position, adjacent to the methyl group, the most likely site for initial protonation.

Nucleophilic Attack and Ring Opening

Following protonation, a nucleophile, typically a water molecule from the aqueous acidic medium, attacks the protonated furan. This leads to the formation of an unstable intermediate, a furanol.[4][5] Subsequent protonation of the ring oxygen atom initiates the ring-opening cascade, ultimately leading to the formation of various degradation products.[4][5] For unsubstituted furan, the primary decomposition product in acid is 4-hydroxy-2-butenal.[4][5]

The specific degradation products of this compound will be dictated by the initial site of protonation and the subsequent rearrangement pathways.

The Influence of the Trifluoromethyl Group on Stability

The presence of a strong electron-withdrawing group, such as a trifluoromethyl group, at the α-position of the furan ring has been shown to markedly improve its stability under acidic conditions.[3] This stabilizing effect can be attributed to the inductive electron withdrawal by the -CF3 group, which deactivates the furan ring towards electrophilic attack by protons. This is a critical consideration for the handling and application of this compound.

Visualizing the Degradation Pathway

The following diagram illustrates the proposed acid-catalyzed degradation pathway of this compound.

Caption: Proposed mechanism for the acid-catalyzed degradation of this compound.

Experimental Assessment of Stability

A robust and well-defined experimental protocol is essential for accurately assessing the stability of this compound in acidic media. This allows for the determination of degradation kinetics and the identification of degradation products.

Materials and Methods

| Parameter | Specification | Rationale |

| Compound | This compound, >98% purity | High purity is crucial to avoid interference from impurities. |

| Acidic Media | 0.1 M, 0.5 M, 1.0 M HCl in H2O/Acetonitrile (1:1) | A range of acid concentrations allows for the determination of reaction order with respect to acid. Acetonitrile is used as a co-solvent to ensure solubility of the furan. |

| Temperature | 25 °C, 40 °C, 60 °C | Varying the temperature allows for the determination of activation energy for the degradation reaction. |

| Analytical Method | High-Performance Liquid Chromatography (HPLC) with UV detection | HPLC is a reliable method for separating and quantifying the parent compound and its degradation products. |

| Detection Wavelength | Determined by UV-Vis scan of the parent compound | Ensures maximum sensitivity for the detection of this compound. |

| Internal Standard | A stable, non-reactive compound (e.g., a substituted benzene) | Used to correct for variations in injection volume and detector response. |

Experimental Workflow

The following diagram outlines a typical experimental workflow for assessing the stability of this compound.

Caption: A typical workflow for the experimental assessment of furan stability in acidic media.

Field-Proven Insights and Causality

Structure-Reactivity Relationships